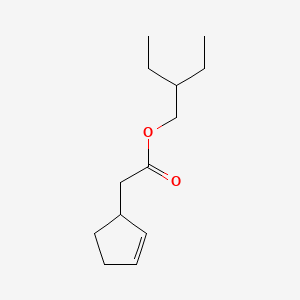
2-Ethylbutyl cyclopent-2-ene-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl cyclopent-2-ene-1-acetate is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . It is a colorless liquid with a pleasant vanilla and fruity aroma . This compound is primarily used as a fragrance ingredient in various cosmetic and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutyl cyclopent-2-ene-1-acetate can be synthesized through the esterification of cyclopent-2-ene-1-acetic acid with 2-ethyl-1-butanol . The reaction typically involves the use of an esterification agent such as sulfuric acid or an acid anhydride/acid catalyst . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalyst: Sulfuric acid or other acid catalysts are commonly used to speed up the reaction.
Solvent: The reaction may be conducted in an organic solvent to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactant Purity: High-purity reactants are used to ensure the quality of the final product.
Reaction Vessels: Large-scale reactors equipped with temperature control and mixing capabilities are employed.
Purification: The product is purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl cyclopent-2-ene-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylbutyl cyclopent-2-ene-1-acetate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the fragrance industry as a component of perfumes and personal care products.
Mechanism of Action
The mechanism of action of 2-ethylbutyl cyclopent-2-ene-1-acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma . The compound’s ester group can also undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may have further biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbutyl acetate: Similar ester structure but lacks the cyclopentene ring.
Cyclopent-2-ene-1-acetic acid: The parent acid of the ester.
2-Ethyl-1-butanol: The alcohol component used in the synthesis of the ester.
Uniqueness
2-Ethylbutyl cyclopent-2-ene-1-acetate is unique due to its combination of a cyclopentene ring and an ester group, which imparts distinct chemical and olfactory properties. Its pleasant aroma and stability make it a valuable ingredient in the fragrance industry .
Properties
CAS No. |
94278-39-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-ethylbutyl 2-cyclopent-2-en-1-ylacetate |
InChI |
InChI=1S/C13H22O2/c1-3-11(4-2)10-15-13(14)9-12-7-5-6-8-12/h5,7,11-12H,3-4,6,8-10H2,1-2H3 |
InChI Key |
KCCAJFPBAQGCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)CC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















